2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S2/c1-12-4-2-3-5-15(12)18(21)19-10-14-6-7-16(23-14)17(20)13-8-9-22-11-13/h2-9,11H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCZYXNJFPJRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Moiety: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Functionalized benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives, including 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide, have been extensively studied for their potential therapeutic properties:
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by modulating intrinsic pathways or inhibiting key survival signals. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : The compound demonstrates potential antibacterial and antifungal activities. Its mechanism may involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .
Material Science
The unique electronic properties of thiophene derivatives make them valuable in the development of advanced materials:
- Organic Electronics : Due to their semiconducting properties, compounds like this compound are being explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Their ability to form stable thin films enhances their utility in electronic devices .
Biological Studies
The biological interactions of thiophene derivatives are a focal point of ongoing research:
- Enzyme Inhibition : The compound's thiophene rings can interact with various enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding its role as a therapeutic agent .
Case Studies and Research Findings
Several studies have documented the efficacy of thiophene derivatives in various applications:
- Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on breast cancer cells, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Testing : Another investigation reported enhanced antibacterial activity against E. coli and S. aureus, attributed to the structural features of the compound that increase hydrophilicity and facilitate interaction with bacterial membranes .
Mechanism of Action
The mechanism by which 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide exerts its effects is largely dependent on its interaction with biological targets. The compound may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The thiophene rings can participate in π-π stacking interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its dual thiophene rings and benzamide core. Below is a comparative analysis with analogous benzamide-thiophene derivatives:
Key Observations :
- Conformational Flexibility : The target compound’s dual thiophene system may adopt a planar conformation, contrasting with the chair-shaped morpholine ring in N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide .
Biological Activity
2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.4 g/mol. The compound features a complex structure comprising thiophene rings and an amide functional group, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown IC50 values against various pathogens, suggesting potential applications in treating infections.
| Compound | Pathogen | IC50 Value (µM) |
|---|---|---|
| Thiophene Derivative A | Staphylococcus aureus | 6.0 |
| Thiophene Derivative B | Escherichia coli | 12.5 |
The presence of thiophene moieties is believed to enhance interaction with microbial targets, leading to inhibition of growth .
Anti-inflammatory Activity
Thiophene-based compounds have also been investigated for their anti-inflammatory properties. In a study focusing on the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, related thiophene derivatives showed significant inhibitory effects, with some compounds achieving IC50 values as low as 29.2 µM for the 5-lipoxygenase enzyme .
Mechanism of Action:
The anti-inflammatory action is attributed to the modulation of inflammatory cytokines and pathways such as NF-kB and ERK signaling . This modulation can reduce the expression of pro-inflammatory markers like TNF-α and IL-6.
Anticancer Activity
Recent studies suggest that thiophene derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of pathways leading to programmed cell death, potentially through the interaction with specific receptors or enzymes involved in cell survival.
Case Study:
In vitro assays demonstrated that a similar thiophene-based compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
Research Findings
A comprehensive review of literature reveals various studies focusing on the biological activity of thiophene derivatives. Notably:
- Antiviral Properties: Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.
- Fluorescent Probes: Certain benzamide derivatives have been developed as fluorescent probes for imaging biological processes, showcasing their versatility beyond traditional drug applications .
Q & A
Advanced Research Question
- Electron-Withdrawing Groups : Trifluoromethyl or nitro groups enhance binding to kinase targets (e.g., IC₅₀ values <1 µM in kinase inhibition assays) .
- Thiophene Positioning : Thiophene-3-carbonyl vs. thiophene-2-yl alters steric interactions with protein pockets. Derivatives with 3-carbonyl groups show improved anti-inflammatory activity .
- Methyl Substituents : The 2-methyl group on benzamide increases metabolic stability by reducing CYP450 oxidation .
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding modes before in vitro assays .
How can contradictory biological activity data across studies be resolved?
Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles:
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and validate cell lines (e.g., HepG2 vs. HEK293).
- Purity Verification : HPLC-MS detects trace impurities (e.g., <5% unreacted thiophene) that may skew IC₅₀ values .
- Structural Analog Comparison : Compare data with closely related compounds (e.g., oxadiazole derivatives in ) to identify structure-activity trends.
What computational tools are recommended for studying target interactions?
Advanced Research Question
- Molecular Dynamics (MD) : GROMACS simulates ligand-protein stability over 100 ns trajectories to assess binding kinetics .
- Density Functional Theory (DFT) : Gaussian 09 calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Crystallographic Refinement : SHELX resolves hydrogen-bonding networks (e.g., N—H⋯O interactions in crystal packing) .
Case Study : A benzamide-thiophene analog showed a 2.1 Å resolution crystal structure, revealing key hydrogen bonds with kinase ATP-binding pockets .
How can researchers address solubility challenges in in vitro assays?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
